N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
描述
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-2-29-16-6-4-3-5-13(16)24-20(28)26-10-7-14-17(12-26)30-19(23-14)25-18(27)15-11-21-8-9-22-15/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEOOSBUYUKEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Core Heterocyclic Scaffolds
The thiazolo[5,4-c]pyridine core distinguishes the target compound from analogues with thieno[3,2-c]pyridine or pyrazolo[3,4-d]thiazole systems (Table 1).
Table 1: Core Structure and Substituent Comparison
- Thiazolo vs. This difference may influence target selectivity or metabolic stability .
- Pyrazine vs. Pyrrolidine Substituents : The pyrazine carboxamido group in the target compound offers hydrogen-bonding capability absent in ’s Boc-pyrrolidine derivatives, which may improve binding affinity to enzymatic targets .
Key Research Findings
Structural Flexibility : The thiazolo[5,4-c]pyridine core accommodates diverse substituents (e.g., pyrazine, ethoxyphenyl), enabling tailored interactions with biological targets .
Stereochemical Complexity : Analogues like clopidogrel demonstrate the importance of stereochemical resolution for therapeutic efficacy, a consideration absent in the target compound’s current data .
Antimicrobial Potential: Thieno derivatives outperform reference antibiotics, suggesting that the target compound’s pyrazine-thiazolo hybrid could be explored for similar applications .
常见问题
Q. What are the established multi-step synthetic routes for this compound, and how can intermediate purity be ensured?
The synthesis typically involves:
- Step 1 : Condensation of a pyrazine-2-carboxylic acid derivative with a thiazolo-pyridine precursor under reflux conditions using coupling agents like EDCI or HOBt .
- Step 2 : Cyclization of intermediates via nucleophilic acyl substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., DBU) to stabilize reactive intermediates .
- Purity Control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase columns (C18) ensures >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural fidelity at each step .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and verifies amide bond formation (NH peaks at δ 8.2–9.0 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiazolo-pyridine and pyrazine rings (e.g., 80.94° deviation observed in analogous compounds) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₆O₃S: 479.1556) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final coupling step?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, achieving yields >80% under inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates, reducing side-product formation .
- Temperature Gradients : Stepwise heating (40°C → 100°C) minimizes thermal decomposition of the pyrazine-carboxamido group .
Q. What strategies resolve contradictions in bioactivity data across assay systems?
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to cross-validate kinase inhibition data. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from ATP concentration variations .
- Control Experiments : Include reference inhibitors (e.g., staurosporine) to normalize inter-assay variability .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify species-specific degradation pathways affecting in vivo vs. in vitro results .
Q. How can computational modeling predict binding interactions with kinase targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., hydrophobic interactions with pyrazine ring and hydrogen bonds with carboxamide groups) .
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .
- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (e.g., KD = 15 nM for EGFR kinase) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, logP values >3.5 (calculated via ChemAxon) predict poor aqueous solubility, necessitating co-solvents (e.g., 10% DMSO) in biological assays .
- pH-Dependent Solubility : Test solubility across pH 3–8; protonation of the pyrazine nitrogen at acidic pH increases solubility by 5-fold .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via LC-MS; <10% degradation after 24 hours indicates robustness .
- Plasma Stability Assays : Incubate with human plasma (37°C, 4 hours); >90% recovery via protein precipitation (ACN) confirms metabolic resistance .
Structural-Activity Relationship (SAR) Guidance
Q. Which modifications enhance selectivity for kinase targets?
- Substituent Engineering : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic pocket binding, reducing off-target effects (e.g., 10-fold selectivity gain in JAK2 vs. JAK1) .
- Ring Hybridization : Fuse thiazolo-pyridine with pyrimidine (as in ) to enhance π-π stacking with conserved kinase residues .
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